molecular formula C11H15NO2S B8738619 methyl S-benzylcysteinate hydrochloride

methyl S-benzylcysteinate hydrochloride

Cat. No.: B8738619
M. Wt: 225.31 g/mol
InChI Key: DELQRANKBWOLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl S-benzylcysteinate hydrochloride is a cysteine derivative characterized by a benzyl group attached to the sulfur atom of cysteine and a methyl ester group at the carboxyl terminus. Its molecular formula is C₁₁H₁₆ClNO₂S (molecular weight: 261.77 g/mol) . This compound is commonly utilized in peptide synthesis and pharmaceutical research due to its role as a protected cysteine analog.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl 2-amino-3-benzylsulfanylpropanoate

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3

InChI Key

DELQRANKBWOLJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl S-benzylcysteinate hydrochloride can be synthesized through a multi-step process. One common method involves the alkylation of 2-amino-3-mercaptopropanoic acid with benzyl bromide, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation step. The esterification step may require an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 2-amino-3-benzylsulfanyl-propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

methyl S-benzylcysteinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

methyl S-benzylcysteinate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-benzylsulfanyl-propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

S-Benzyl-L-Cysteine Ethyl Ester Hydrochloride

  • Molecular Formula: C₁₂H₁₈ClNO₂S (MW: 275.79 g/mol) .
  • Key Differences : Replaces the methyl ester with an ethyl ester, increasing hydrophobicity. The ethyl group may reduce aqueous solubility but enhance compatibility with lipid-rich environments.
  • Applications : Used similarly in peptide synthesis but offers tailored solubility profiles for specific reaction conditions.

S-tert-Butyl-L-Cysteine Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂S (MW: 213.72 g/mol) .
  • Key Differences: Substitutes benzyl with a bulkier tert-butyl group. The tert-butyl group is more hydrophobic than benzyl, which may lower solubility in polar solvents.
  • Applications : Preferred in solid-phase peptide synthesis for its stability under acidic cleavage conditions.

(S)-2-Methylcysteine Hydrochloride

  • Molecular Formula: C₄H₁₀ClNO₂S (MW: 171.64 g/mol) .
  • Key Differences : Features a methyl group on the α-carbon instead of sulfur. This structural shift alters steric and electronic properties, reducing thiol reactivity. The absence of an ester group makes it more polar.
  • Applications: Studied for metabolic modulation, such as in sulfur amino acid pathways, rather than as a synthetic intermediate.

S-(2-Aminoethyl)-L-Cysteine Hydrochloride (Thialysine Hydrochloride)

  • Molecular Formula : C₅H₁₃ClN₂O₂S (MW: 200.69 g/mol) .
  • Key Differences: Incorporates an aminoethyl group on sulfur, introducing a basic amine. This increases hydrophilicity and enables participation in hydrogen bonding.
  • Applications : Investigated as an antimetabolite in cancer research due to its structural mimicry of lysine.

Physicochemical and Functional Properties

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
Methyl S-benzylcysteinate HCl C₁₁H₁₆ClNO₂S Benzyl (S), methyl ester 261.77 Moderate lipophilicity, ester solubility
S-Benzyl-L-cysteine ethyl ester HCl C₁₂H₁₈ClNO₂S Benzyl (S), ethyl ester 275.79 Higher lipophilicity, organic solvent compatibility
S-tert-Butyl-L-cysteine HCl C₇H₁₆ClNO₂S tert-Butyl (S) 213.72 High steric hindrance, acid stability
(S)-2-Methylcysteine HCl C₄H₁₀ClNO₂S α-methyl 171.64 Increased polarity, metabolic activity
Thialysine HCl C₅H₁₃ClN₂O₂S 2-Aminoethyl (S) 200.69 Hydrophilic, antimetabolite activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.